Propylene glycol monostearate - 1323-39-3

Propylene glycol monostearate

Catalog Number: EVT-305930
CAS Number: 1323-39-3
Molecular Formula: C21H42O3
Molecular Weight: 342.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Propylene glycol monostearate (PGMS) is a synthetic compound commonly used as a food additive and emulsifier. It is classified as an ester of propylene glycol and stearic acid. [, , ] In scientific research, PGMS serves as a model system for studying crystallization behavior, emulsifier properties, and its impact on various food and material properties.

Synthesis Analysis
  • Step 1: 1,2-propanediol (propylene glycol) undergoes heat melting and filtration. []
  • Step 2: The filtered propylene glycol is pumped into a reactor and mixed with a basic catalyst. Stearic acid is then added to the reactor under controlled temperature and vacuum conditions to initiate esterification. []
  • Step 3: Phosphoric acid is added to the reactor to neutralize the reaction and promote completion. []
  • Step 4: The resulting crude ester is transferred to a holding tank. []
  • Step 5: The crude ester undergoes a four-stage distillation process, yielding a final product with a purity of over 99%. []

This method enables the industrial-scale production of PGMS with a simple, controllable process. []

Mechanism of Action
  • Emulsification: PGMS acts as an emulsifier by reducing surface tension between immiscible phases, like oil and water, promoting the formation of stable emulsions. [, , , , ] It achieves this by orienting itself at the interface, with its hydrophilic head (propylene glycol) facing the water phase and its hydrophobic tail (stearic acid) facing the oil phase. This orientation creates a barrier that prevents the dispersed droplets from coalescing.
  • Ice Recrystallization Inhibition: PGMS demonstrates the ability to inhibit ice recrystallization in frozen food products like ice cream. [] While the exact mechanism is not fully elucidated, evidence suggests that PGMS interacts directly with ice crystal surfaces, disrupting their regular growth and resulting in smaller crystal sizes, leading to a smoother texture. [] This interaction is likely facilitated by the shear forces present during the freezing process, which aid in distributing PGMS around the forming ice crystals. []
  • Complex Formation: Studies suggest PGMS can form complexes with starch molecules, impacting the texture and stability of food products. [] This complex formation potentially hinders the retrogradation of starch, preventing syneresis and maintaining desirable textural properties even after freezing and thawing. []
Physical and Chemical Properties Analysis
  • Food Industry:

    • Ice Cream: PGMS acts as an effective ice recrystallization inhibitor, resulting in smoother texture and improved heat shock resistance in ice cream. [, , , ]
    • Bakery Products: PGMS improves the texture and shelf-life of baked goods like cookies, potentially through its antioxidant properties and ability to interact with starch. [, ] It enhances air incorporation and batter stability, resulting in cakes with higher specific volume and desirable texture. []
    • White Sauce: Adding PGMS to the water phase during white sauce preparation improves its freeze-thaw stability by inhibiting starch retrogradation and maintaining desirable rheological properties. []
    • Emulsions: PGMS functions as an effective emulsifier in various food emulsions, stabilizing oil-in-water mixtures and contributing to desired texture and appearance. [, , , , ]
Applications
  • Drug Delivery: PGMS is used as a matrix material in the development of sustained-release drug delivery systems. [, ] Its ability to encapsulate drug molecules and control their release makes it a promising excipient for various pharmaceutical formulations.
  • Cosmetic and Personal Care Products: PGMS finds use in cosmetic products like lipsticks and potentially as a skin protectant. [, ]
  • Corrosion Inhibition: Modified PGMS shows potential as a corrosion inhibitor in lubricants for the electronics industry, particularly in protecting materials during hard disk drive manufacturing. []
Future Directions
  • Investigating Safety and Health Aspects: While generally recognized as safe for food use, continued research is necessary to fully understand the long-term impacts of PGMS consumption, particularly concerning its potential effects on gut microbiota composition and function. []

Properties

CAS Number

1323-39-3

Product Name

Propylene glycol monostearate

IUPAC Name

2-hydroxypropyl octadecanoate

Molecular Formula

C21H42O3

Molecular Weight

342.6 g/mol

InChI

InChI=1S/C21H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-19-20(2)22/h20,22H,3-19H2,1-2H3

InChI Key

FKOKUHFZNIUSLW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C)O

Solubility

insoluble in water
soluble in alcohol (in ethanol)

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C)O

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